molecular formula C18H18N2O3S3 B6477826 N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide CAS No. 2640979-86-6

N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B6477826
CAS No.: 2640979-86-6
M. Wt: 406.5 g/mol
InChI Key: NNXJSSCEEKHELQ-UHFFFAOYSA-N
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Description

This compound features a bithiophene moiety linked via an ethyl chain to a sulfamoyl group, which is attached to a para-substituted phenyl ring bearing an acetamide functional group. Such structural attributes make it relevant in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to sulfur-containing ligands .

Properties

IUPAC Name

N-[4-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-13(21)20-14-4-7-16(8-5-14)26(22,23)19-11-10-15-6-9-18(25-15)17-3-2-12-24-17/h2-9,12,19H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXJSSCEEKHELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene with a thiophene boronic acid derivative in the presence of a palladium catalyst.

    Attachment of the Sulfamoyl Group: The bithiophene derivative is then reacted with an appropriate sulfonyl chloride in the presence of a base to introduce the sulfamoyl group.

    Formation of the Final Compound: The intermediate product is further reacted with 4-aminophenylacetamide under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfamoyl group or the bithiophene unit.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide exerts its effects involves interactions with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the sulfamoyl and acetamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate biological pathways or enhance the material properties in industrial applications.

Comparison with Similar Compounds

Structural Variations and Key Functional Groups

The following compounds share the core sulfonamide-acetamide pharmacophore but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Structural Features Biological Relevance
N-{4-[(2-{[2,2'-Bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide (Target) Bithiophene-ethyl, sulfamoyl, acetamide Conjugated bithiophene enhances electronic properties; ethyl spacer improves flexibility. Potential enzyme inhibition
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide () 5-Methylthiadiazole Thiadiazole ring increases rigidity and sulfur content. Antibacterial intermediate
N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p, ) Naphthyl Bulky naphthyl group enhances hydrophobicity. Aryl sulfonamide scaffold
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (11, ) Triazole, nitro, phenoxy Nitro group introduces electron-withdrawing effects; triazole enhances metal binding. Undisclosed pharmacological use
N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (Impurity, ) Bis-sulfonamide Additional sulfonamide increases polarity and reactivity. Byproduct in drug synthesis

Physicochemical Properties

  • Elemental analysis data from (C: 54.55%, H: 3.62%, S: 6.07%) aligns with sulfur-rich structures, suggesting similar challenges in crystallinity and purification.
  • Spectroscopic Features :
    • IR spectra () show C=O stretches at ~1669 cm⁻¹ and C-S stretches at ~681 cm⁻¹, consistent with acetamide and sulfonamide/sulfanyl groups in analogs.

Reactivity and Stability

  • The impurity in forms via sulfonamide group overreaction, indicating that the target compound’s ethyl spacer may mitigate such side reactions.
  • Crystallographic data () reveal intermolecular hydrogen bonding (C–H⋯O) in analogs, which could stabilize the target compound’s solid-state structure.

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Bithiophene’s conjugation may improve charge transfer in enzyme binding compared to single-ring systems.
  • Synthetic Challenges : Copper-catalyzed routes () offer greener alternatives but require optimization to avoid byproducts like bis-sulfonamides ().

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